

Comparative Analysis of ^{13}C NMR Chemical Shifts for 3-Hydroxyglutaronitrile

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Compound of Interest

Compound Name: *3-Hydroxypentanedinitrile*

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This guide provides a comparative analysis of the ^{13}C NMR chemical shifts for 3-hydroxyglutaronitrile, offering valuable data for researchers, scientists, and professionals in drug development. The data presented herein is based on predicted values, which serve as a reliable estimate in the absence of extensive experimental data. These predictions are compared against established chemical shift ranges for analogous functional groups.

Introduction to ^{13}C NMR Spectroscopy in Functional Group Analysis

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal in the ^{13}C NMR spectrum, with its chemical shift (δ) providing information about its electronic environment. This makes it an invaluable tool for identifying functional groups and elucidating molecular structure. For a molecule like 3-hydroxyglutaronitrile, which contains a nitrile and a secondary alcohol functional group, ^{13}C NMR provides a clear spectral signature for each carbon atom.

Predicted ^{13}C NMR Chemical Shifts for 3-Hydroxyglutaronitrile

Due to the limited availability of direct experimental spectra for 3-hydroxyglutaronitrile, the following chemical shifts have been generated using computational prediction tools. These tools utilize extensive databases of known chemical shifts and sophisticated algorithms to estimate the resonance of each carbon atom. The predicted values provide a strong foundation for spectral interpretation and comparison.

Carbon Atom	Predicted Chemical Shift (ppm)	Functional Group
C1 (CN)	118.5	Nitrile
C2 (CH ₂)	28.0	Methylene
C3 (CHOH)	65.2	Secondary Alcohol
C4 (CH ₂)	35.5	Methylene
C5 (CN)	118.5	Nitrile

Comparison with Alternative Compounds and General Chemical Shift Ranges

To contextualize the predicted data for 3-hydroxyglutaronitrile, it is useful to compare it with the known ¹³C NMR chemical shift ranges for its constituent functional groups and with simpler molecules containing these functionalities.

Functional Group/Compound	Carbon Atom	Typical Experimental Chemical Shift Range (ppm)
Nitriles	C≡N	115 - 130 ^{[1][2]}
Protons on carbons adjacent to a nitrile	2 - 3 ^[2]	
Secondary Alcohols	R ₂ CHOH	50 - 80
Propan-2-ol	CHOH	~64
CH ₃	~25	
Butan-2-ol	CHOH	~69
CH ₂	~32	
CH ₃ (next to CHOH)	~23	
CH ₃ (terminal)	~10	

The predicted chemical shift for the nitrile carbons (C1 and C5) in 3-hydroxyglutaronitrile at 118.5 ppm falls squarely within the typical range for nitrile carbons (115-130 ppm)^{[1][2]}. Similarly, the carbon bearing the hydroxyl group (C3) is predicted at 65.2 ppm, which is consistent with the expected range for secondary alcohols (50-80 ppm). The methylene carbons (C2 and C4) are predicted in the alkane region, as expected.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general methodology for acquiring a ¹³C NMR spectrum of a compound like 3-hydroxyglutaronitrile.

1. Sample Preparation:

- Dissolve approximately 10-50 mg of the analyte (3-hydroxyglutaronitrile) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and should be one in which the sample is fully soluble and which does not have signals that overlap with the signals of interest.

- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is free of any particulate matter.

2. NMR Spectrometer Setup:

- The experiment is typically performed on a 300, 400, or 500 MHz NMR spectrometer.
- The instrument should be properly tuned and shimmed for the specific sample and solvent to ensure optimal magnetic field homogeneity.

3. Acquisition Parameters for a Standard Proton-Decoupled ^{13}C NMR Experiment:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
- Spectral Width: A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is generally sufficient to cover the entire range of ^{13}C chemical shifts in most organic molecules.
- Acquisition Time (AQ): Typically 1-2 seconds.
- Relaxation Delay (D1): A delay of 2-5 seconds is common to allow for sufficient relaxation of the carbon nuclei, especially quaternary carbons, although for routine spectra, a shorter delay may be used to save time.
- Number of Scans (NS): Due to the low natural abundance of the ^{13}C isotope (1.1%), a larger number of scans is required compared to ^1H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration.
- Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

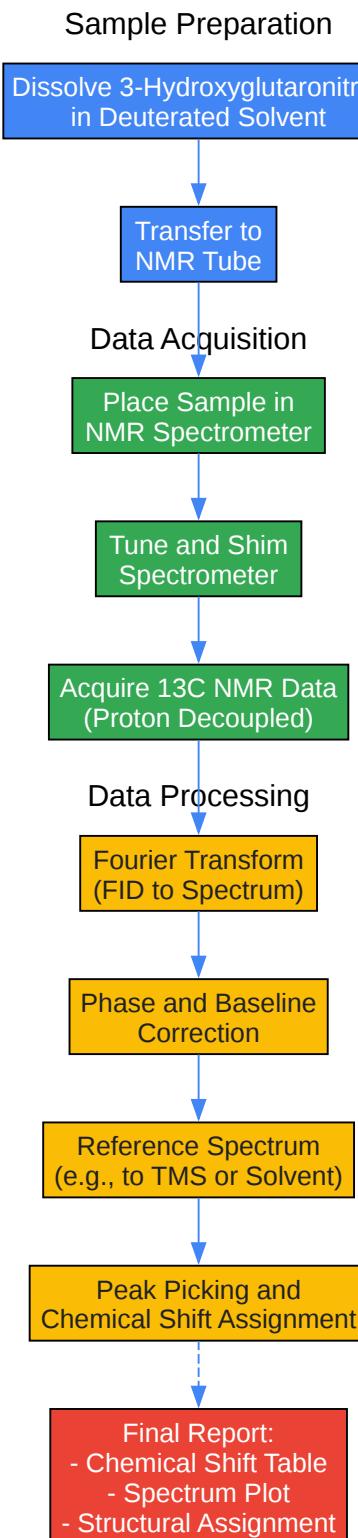
4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.

- Perform baseline correction.
- Reference the spectrum. If the solvent contains tetramethylsilane (TMS), its signal is set to 0 ppm. Otherwise, the residual solvent signal can be used as a secondary reference.
- Integrate the signals (note: in standard proton-decoupled ^{13}C NMR, integration is generally not quantitative).
- Identify and label the peak positions (chemical shifts).

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the ^{13}C NMR analysis of 3-hydroxyglutaronitrile.

Workflow for ^{13}C NMR Analysis of 3-Hydroxyglutaronitrile[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages of ^{13}C NMR analysis.

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